molecular formula C15H19NO5 B13508527 1-Benzyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate

1-Benzyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate

Cat. No.: B13508527
M. Wt: 293.31 g/mol
InChI Key: PTDUWZJYYRGFCZ-UHFFFAOYSA-N
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Description

1-Benzyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group, a methyl group, and a hydroxyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate typically involves the reaction of piperidine derivatives with benzyl and methyl groups under specific conditions. One common method involves the use of methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate as a starting material . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Benzyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzyl and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

1-O-benzyl 3-O-methyl 3-hydroxypiperidine-1,3-dicarboxylate

InChI

InChI=1S/C15H19NO5/c1-20-13(17)15(19)8-5-9-16(11-15)14(18)21-10-12-6-3-2-4-7-12/h2-4,6-7,19H,5,8-11H2,1H3

InChI Key

PTDUWZJYYRGFCZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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